molecular formula C15H12BrClFN3O B11541214 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11541214
M. Wt: 384.63 g/mol
InChI Key: QUHJCVXQJXXBLV-DNTJNYDQSA-N
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Description

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide: HL , is a Schiff base compound synthesized from 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline. It serves as a versatile ligand for complexation with various metal ions, including Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ .

Preparation Methods

The synthetic route involves an equimolar reaction between 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline, resulting in the formation of HL. The compound can be obtained through the following steps:

  • React 5-chlorosalicylaldehyde with 2-bromo-4-chloroaniline to form the Schiff base HL.
  • Complexation with metal salts (Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) yields mono-nuclear homoleptic complexes of the type ML₂.

Chemical Reactions Analysis

HL can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions vary based on the metal ion involved.

Scientific Research Applications

The compound finds applications in several fields:

    Chemistry: As a ligand for metal complexes, HL contributes to coordination chemistry studies.

    Biology: Its biological potential is evident through enhanced antimicrobial activity compared to the free Schiff base ligand.

    Medicine: Investigating its mechanism of action and potential binding sites can guide drug development.

    Industry: The stability and reactivity of HL complexes make them relevant for industrial applications.

Mechanism of Action

HL’s mechanism of action involves interactions with molecular targets and pathways. Computational studies and molecular docking reveal potential binding sites consistent with in vitro assays.

Comparison with Similar Compounds

While HL’s uniqueness lies in its specific structure, other similar compounds may include related Schiff bases or metal complexes.

Properties

Molecular Formula

C15H12BrClFN3O

Molecular Weight

384.63 g/mol

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12BrClFN3O/c16-13-7-11(17)3-6-14(13)19-9-15(22)21-20-8-10-1-4-12(18)5-2-10/h1-8,19H,9H2,(H,21,22)/b20-8+

InChI Key

QUHJCVXQJXXBLV-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)F

Origin of Product

United States

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